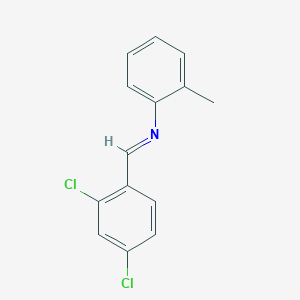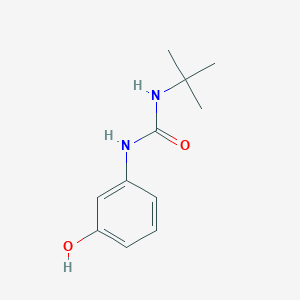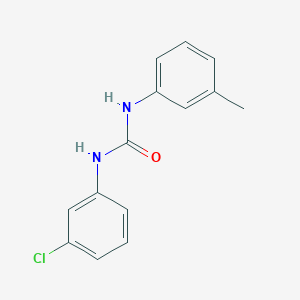
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 3-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
[ \text{3-Chloroaniline} + \text{3-Methylaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine compounds.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Similar structure but lacks the methyl group on the aromatic ring.
1-(3-Methylphenyl)-3-phenylurea: Similar structure but lacks the chlorine atom on the aromatic ring.
1-(4-Chlorophenyl)-3-(3-methylphenyl)urea: Similar structure but with the chlorine atom in a different position on the aromatic ring.
Uniqueness
1-(3-Chlorophenyl)-3-(3-methylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
13143-35-6 |
|---|---|
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C14H13ClN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
InChIキー |
LHBSAKVTUXPCCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


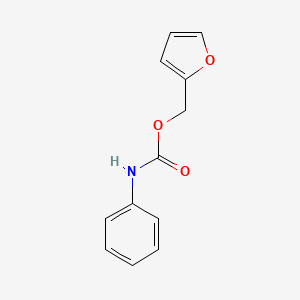

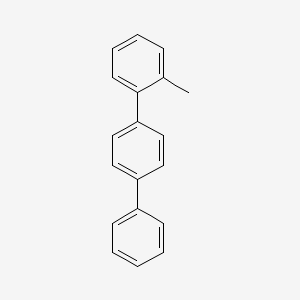
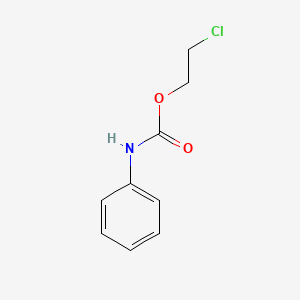
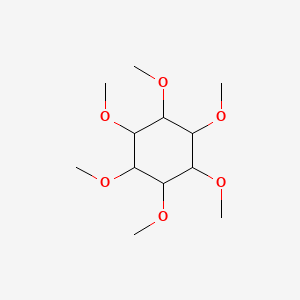

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

